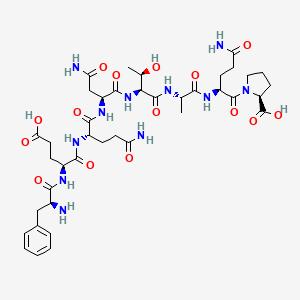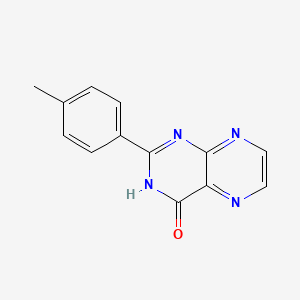
2-(4-Methylphenyl)-4(1H)-pteridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylphenyl)-4(1H)-pteridinone, also known as MPTP, is a chemical compound that has been used in scientific research for many years due to its ability to selectively destroy dopamine neurons in the brain. This property has made it a valuable tool in studying Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain.
作用机制
2-(4-Methylphenyl)-4(1H)-pteridinone is metabolized in the brain to produce a toxic metabolite called MPP+. MPP+ selectively destroys dopamine neurons in the brain by inhibiting complex I of the mitochondrial electron transport chain, leading to oxidative stress and cell death. This mechanism of action is similar to that of other neurotoxins, such as rotenone and paraquat, which are also used to study Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Methylphenyl)-4(1H)-pteridinone are well-documented. 2-(4-Methylphenyl)-4(1H)-pteridinone selectively destroys dopamine neurons in the brain, leading to a decrease in dopamine levels and the development of symptoms similar to those seen in Parkinson's disease patients. These symptoms include tremors, rigidity, and bradykinesia. 2-(4-Methylphenyl)-4(1H)-pteridinone has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.
实验室实验的优点和局限性
2-(4-Methylphenyl)-4(1H)-pteridinone has several advantages as a research tool. It selectively destroys dopamine neurons in the brain, making it a valuable tool for studying Parkinson's disease. It is also relatively easy to synthesize and has a well-characterized mechanism of action. However, there are also limitations to its use. 2-(4-Methylphenyl)-4(1H)-pteridinone is highly toxic and must be handled with care. It is also a neurotoxin that can cause permanent damage to the brain, making it unsuitable for use in humans. Animal models of Parkinson's disease developed using 2-(4-Methylphenyl)-4(1H)-pteridinone may not fully replicate the human disease, limiting the translational potential of research using 2-(4-Methylphenyl)-4(1H)-pteridinone.
未来方向
There are several future directions for research on 2-(4-Methylphenyl)-4(1H)-pteridinone. One area of interest is the development of new animal models of Parkinson's disease that more closely replicate the human disease. Another area of interest is the development of new treatments for Parkinson's disease that target the underlying mechanisms of the disease, such as oxidative stress and inflammation. Researchers may also be interested in studying the effects of 2-(4-Methylphenyl)-4(1H)-pteridinone on other neurotransmitter systems in the brain, such as the serotonergic and noradrenergic systems. Finally, there is a need for more research on the long-term effects of 2-(4-Methylphenyl)-4(1H)-pteridinone exposure and the potential for neuroprotection against its toxic effects.
合成方法
2-(4-Methylphenyl)-4(1H)-pteridinone can be synthesized by the reaction of 1-methyl-4-phenylpyridinium iodide with potassium cyanate. This reaction produces 2-(4-Methylphenyl)-4(1H)-pteridinone as a white crystalline solid with a melting point of 105-107°C. The purity of the synthesized 2-(4-Methylphenyl)-4(1H)-pteridinone can be confirmed by using analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
科学研究应用
2-(4-Methylphenyl)-4(1H)-pteridinone has been used extensively in scientific research to study Parkinson's disease. It selectively destroys dopamine neurons in the brain, leading to symptoms similar to those seen in Parkinson's disease patients. By studying the effects of 2-(4-Methylphenyl)-4(1H)-pteridinone on the brain, researchers have gained valuable insights into the mechanisms underlying Parkinson's disease. 2-(4-Methylphenyl)-4(1H)-pteridinone has also been used to develop animal models of Parkinson's disease, which are widely used in preclinical studies of potential treatments for the disease.
属性
IUPAC Name |
2-(4-methylphenyl)-3H-pteridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c1-8-2-4-9(5-3-8)11-16-12-10(13(18)17-11)14-6-7-15-12/h2-7H,1H3,(H,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWUJTGSJHUANZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=NC=CN=C3C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704572 |
Source


|
| Record name | 2-(4-Methylphenyl)pteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-4(1H)-pteridinone | |
CAS RN |
155513-87-4 |
Source


|
| Record name | 2-(4-Methylphenyl)pteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

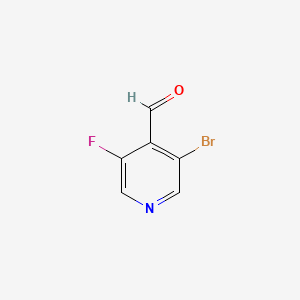
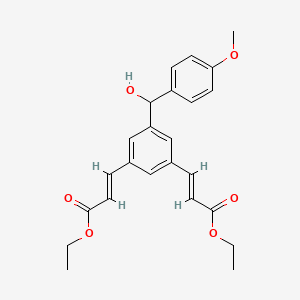

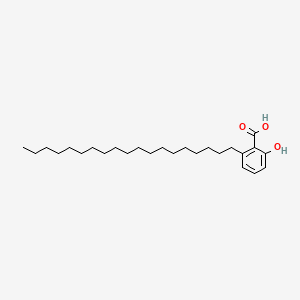
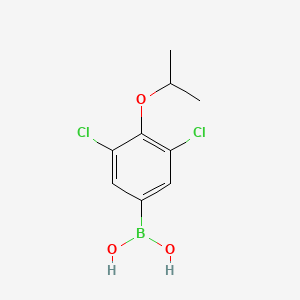
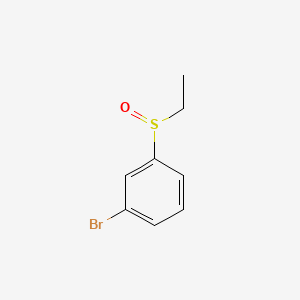
![3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B595463.png)
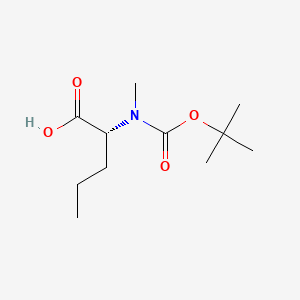


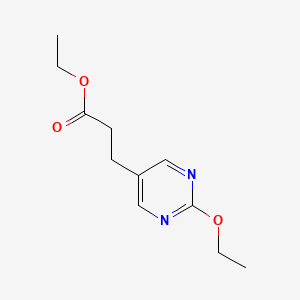
![5-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B595470.png)
